molecular formula C12H8Br2O B3353663 2,4-Dibromo-6-phenylphenol CAS No. 55815-20-8

2,4-Dibromo-6-phenylphenol

Cat. No. B3353663
CAS RN: 55815-20-8
M. Wt: 328 g/mol
InChI Key: FLAJYIKIPQZYAY-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-phenylphenol is a chemical compound . It is also known as Phenol, 2,4-dibromo- . The molecular formula of this compound is C6H4Br2O .


Synthesis Analysis

A novel 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol crystal has been reported and characterized by FT-IR, 1H NMR, 13C NMR . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-phenylphenol has been analyzed using various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis . These analyses were performed to elucidate the structure of the crystal .


Chemical Reactions Analysis

The compound could be investigated as a hole transport material . Marcus-Hus semiclassical model for charge transfer in organic materials is applied for the calculation of charge transfer rate . The calculation of reorganization energy and coupling constant reveals that the compound could be investigated as a hole transport material .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dibromo-6-phenylphenol is 251.903 . The compound crystallizes into a triclinic crystal system with P-1 space group .

Scientific Research Applications

Prototropy and Radical Scavenging Activity

  • Investigation of Schiff Bases : A study focused on Schiff bases, including a compound related to 2,4-Dibromo-6-phenylphenol, examined prototropy (tautomeric shifts between different molecular forms) and radical scavenging activities. This research utilized various experimental and computational techniques to understand these properties, suggesting potential uses as therapeutic agents or ingredients in the medicinal and food industries due to their antiradical activity (Kaştaş et al., 2017).

Environmental Concentrations and Toxicology

  • 2,4,6-Tribromophenol : Although this study focuses on 2,4,6-Tribromophenol, a closely related compound, it provides insight into the environmental presence and toxicology of brominated phenols. These compounds are used in various applications, including as pesticides and in the production of flame retardants, and have been found ubiquitously in the environment (Koch & Sures, 2018).

Mechanism of Action

The specific mechanism of action for 2,4-Dibromo-6-phenylphenol is not available .

Safety and Hazards

The safety data sheet for a similar compound, 2-Phenylphenol, indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The compound could be investigated as a hole transport material . This suggests potential applications in the field of organic light-emitting diodes .

properties

IUPAC Name

2,4-dibromo-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJYIKIPQZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294319
Record name 2,4-Dibromo-6-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55815-20-8
Record name NSC95809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-6-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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